molecular formula C23H16N2O4 B13789518 N-(1-Anthraquinonyl)-N'-benzyloxamide CAS No. 92573-30-3

N-(1-Anthraquinonyl)-N'-benzyloxamide

Cat. No.: B13789518
CAS No.: 92573-30-3
M. Wt: 384.4 g/mol
InChI Key: OWTFXDBRNVJZKR-UHFFFAOYSA-N
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Description

N-(1-Anthraquinonyl)-N'-benzyloxamide is a synthetic compound featuring an anthraquinone core linked to a benzyl-substituted oxamide moiety. Anthraquinone derivatives are widely studied for their applications in dyes, pharmaceuticals, and organic electronics due to their planar aromatic structure and redox activity. The benzyl group in this compound likely enhances lipophilicity and may influence intermolecular interactions, such as π-π stacking, which are critical for solid-state properties or biological activity. While direct literature on this specific compound is scarce, its structural analogs (e.g., N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)oxamide) provide foundational insights into its physicochemical and reactive behavior .

Properties

CAS No.

92573-30-3

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-N'-(9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C23H16N2O4/c26-20-15-9-4-5-10-16(15)21(27)19-17(20)11-6-12-18(19)25-23(29)22(28)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,28)(H,25,29)

InChI Key

OWTFXDBRNVJZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anthraquinonyl)-N’-benzyloxamide typically involves the reaction of 1-aminoanthraquinone with benzyl isocyanate under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(1-Anthraquinonyl)-N’-benzyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-Anthraquinonyl)-N’-benzyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-Anthraquinonyl)-N’-benzyloxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent . The molecular targets include topoisomerases and kinases, which are crucial for cell division and growth .

Comparison with Similar Compounds

Structural Analog: N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide

This analog replaces the benzyl group with a 2-hydroxyethyl substituent. Key differences include:

Property N-(1-Anthraquinonyl)-N'-benzyloxamide (Hypothetical) N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide
Molecular Formula C₂₃H₁₆N₂O₃ (estimated) C₁₉H₁₄N₂O₄
Predicted Collision Cross Section (CCS, Ų) 175.0–185.5 (varies by adduct)
Solubility Likely lower due to benzyl hydrophobicity Higher due to polar hydroxyethyl group
Reactivity Benzyl may stabilize via resonance Hydroxyethyl prone to hydrogen bonding

Key Findings :

  • The hydroxyethyl analog exhibits higher predicted CCS values (175.0–185.5 Ų), indicative of a larger molecular size or conformational flexibility compared to simpler anthraquinone derivatives .

Substituent Effects on Reactivity

Historical studies on anthraquinone oximes (e.g., phenyl 1-anthraquinonyl ketoxime) reveal that substituents dictate reaction pathways. For instance:

  • Benzyl vs. Hydroxyethyl: The benzyl group’s electron-donating nature may suppress anhydride formation (a side reaction observed in anthraquinone oximes under acidic conditions) compared to methyl or phenyl substituents .
  • Beckmann Transformation: Anthraquinone oximes with bulky substituents (e.g., benzyl) are less prone to Beckmann rearrangement, favoring alternative pathways like cyclization or decomposition .

Comparison with Non-Oxamide Anthraquinones

  • Anthraquinone-1-carboxylic Acid: Lacks the oxamide bridge, resulting in lower molecular weight (MW ~242 g/mol vs. ~368 g/mol for the hydroxyethyl analog) and altered acidity (carboxylic acid pKa ~2.5 vs. oxamide’s ~8–10).
  • 1-Aminoanthraquinone: The amino group enhances solubility in polar solvents but reduces thermal stability compared to oxamide derivatives .

Biological Activity

N-(1-Anthraquinonyl)-N'-benzyloxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article reviews the existing literature on its biological activity, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of anthraquinone derivatives, including this compound. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1-4 µg/mL
Escherichia coli2-5 µg/mL
Pseudomonas aeruginosa3-6 µg/mL

The results indicate that this compound exhibits strong antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have also demonstrated the anticancer properties of this compound. The cytotoxic effects were evaluated using various cancer cell lines, including HeLa (cervical cancer), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer).

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µg/mL)
HeLa<10
SKOV-3<10
MCF-7<10

The IC50 values indicate that this compound has potent cytotoxic effects on cancer cells, with values below 10 µg/mL suggesting significant potential for therapeutic applications in oncology .

Antioxidant Activity

The antioxidant activity of this compound was assessed using DPPH and ABTS assays. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)
DPPH310.50 ± 0.73
ABTS574.41 ± 1.34

The results demonstrate that while the compound exhibits antioxidant properties, its effectiveness varies depending on the assay used .

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